molecular formula C11H8N2O4 B15213862 2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one CAS No. 89508-86-1

2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B15213862
CAS No.: 89508-86-1
M. Wt: 232.19 g/mol
InChI Key: ZPIQRXQODZZIQA-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound that features both a benzo[d][1,3]dioxole and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one typically involves the condensation of a benzo[d][1,3]dioxole derivative with a pyrimidinone precursor. One common method involves the reaction of piperonal with a suitable pyrimidinone under basic conditions, often using sodium hydride or potassium carbonate as the base, and dimethylformamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. For instance, it can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of certain signaling pathways that regulate cell death and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d][1,3]dioxol-5-yl)piperidine
  • 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

89508-86-1

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C11H8N2O4/c14-9-4-10(15)13-11(12-9)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15)

InChI Key

ZPIQRXQODZZIQA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC(=O)N3)O

Origin of Product

United States

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